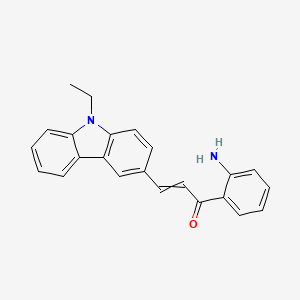
1-(2-Aminophenyl)-3-(9-ethyl-9H-carbazol-3-YL)prop-2-EN-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Aminophenyl)-3-(9-ethyl-9H-carbazol-3-YL)prop-2-EN-1-one is an organic compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminophenyl)-3-(9-ethyl-9H-carbazol-3-YL)prop-2-EN-1-one typically involves the condensation of 2-aminobenzaldehyde with 9-ethylcarbazole-3-carbaldehyde in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Aminophenyl)-3-(9-ethyl-9H-carbazol-3-YL)prop-2-EN-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(2-Aminophenyl)-3-(9-ethyl-9H-carbazol-3-YL)prop-2-EN-1-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Medicine: The compound is explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1-(2-Aminophenyl)-3-(9-ethyl-9H-carbazol-3-YL)prop-2-EN-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2-Aminophenyl)-3-(9H-carbazol-3-YL)prop-2-EN-1-one: Lacks the ethyl group on the carbazole ring.
1-(2-Aminophenyl)-3-(9-methyl-9H-carbazol-3-YL)prop-2-EN-1-one: Contains a methyl group instead of an ethyl group on the carbazole ring.
1-(2-Aminophenyl)-3-(9-phenyl-9H-carbazol-3-YL)prop-2-EN-1-one: Contains a phenyl group on the carbazole ring.
Uniqueness: 1-(2-Aminophenyl)-3-(9-ethyl-9H-carbazol-3-YL)prop-2-EN-1-one is unique due to the presence of the ethyl group on the carbazole ring, which can influence its chemical properties, reactivity, and biological activity
Properties
CAS No. |
638564-08-6 |
|---|---|
Molecular Formula |
C23H20N2O |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
1-(2-aminophenyl)-3-(9-ethylcarbazol-3-yl)prop-2-en-1-one |
InChI |
InChI=1S/C23H20N2O/c1-2-25-21-10-6-4-7-17(21)19-15-16(11-13-22(19)25)12-14-23(26)18-8-3-5-9-20(18)24/h3-15H,2,24H2,1H3 |
InChI Key |
RWHFFENJHINNMS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C=CC(=O)C3=CC=CC=C3N)C4=CC=CC=C41 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(4R,4aS,8aS)-2,6-bis(3,4-dimethylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]methanol](/img/structure/B12572433.png)
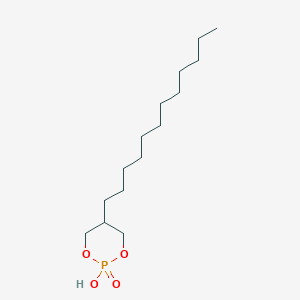
![8-[3-(4-Benzylpiperazin-1-yl)propoxy]quinoline](/img/structure/B12572445.png)
![2-Oxabicyclo[4.2.0]octa-1(6),3,7-trien-5-one, 3,4,7,8-tetramethyl-](/img/structure/B12572450.png)
![2-[(Naphthalen-2-yl)sulfanyl]anthracene](/img/structure/B12572452.png)
![2-(4-Fluorophenyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane](/img/structure/B12572463.png)
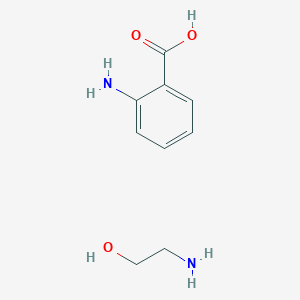
![Ethyl 3,4-dihydro-4-methyl-2H-pyrido[3,2-B][1,4]oxazine-2-carboxylate](/img/structure/B12572467.png)
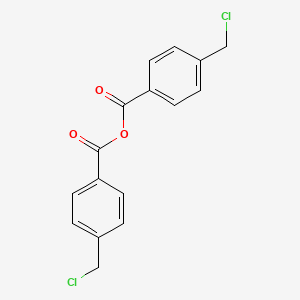
![Methyl 4-[2-(dimethylhydrazinylidene)ethyl]benzoate](/img/structure/B12572475.png)
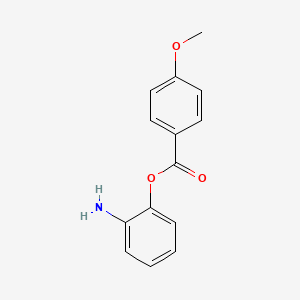
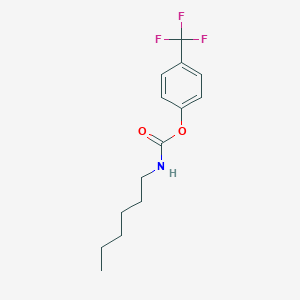
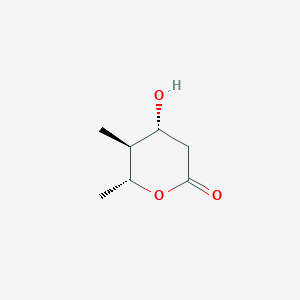
![Pentanedioic acid, 2-[[(4-fluorophenyl)hydroxyphosphinyl]methyl]-](/img/structure/B12572504.png)
